6-(benzyloxy)-2-naphthoic acid

Retinoic Acid Receptor RAR selectivity Structure-Activity Relationship

6-(Benzyloxy)-2-naphthoic acid is a synthetic retinoid intermediate within the 6-substituted 2-naphthoic acid class. Its structure features a benzyloxy group at the 6-position of the naphthalene ring, which serves as a critical determinant of its biological activity and selectivity as a retinoic acid receptor (RAR) ligand.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 114804-77-2
Cat. No. B3045835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-2-naphthoic acid
CAS114804-77-2
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)O
InChIInChI=1S/C18H14O3/c19-18(20)16-7-6-15-11-17(9-8-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20)
InChIKeyZAMRNNPFCAMROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-2-naphthoic Acid: A Key 6-Substituted Naphthoic Acid Scaffold for RAR Ligand Research


6-(Benzyloxy)-2-naphthoic acid is a synthetic retinoid intermediate within the 6-substituted 2-naphthoic acid class. Its structure features a benzyloxy group at the 6-position of the naphthalene ring, which serves as a critical determinant of its biological activity and selectivity as a retinoic acid receptor (RAR) ligand . It is commonly supplied as a high-purity (≥98%) solid for research purposes .

The Risks of Analog Substitution for 6-(Benzyloxy)-2-naphthoic Acid


In the context of retinoid biology, 6-substituted 2-naphthoic acids are not interchangeable. A 1996 study by Yu et al. demonstrated that the nature of the 6-position substituent directly dictates the RAR isoform selectivity profile (α, β, or γ) and potency . Simply selecting a different 6-substituted naphthoic acid, such as one with an oxime or olefinic group, will result in a different receptor activation fingerprint. Therefore, 6-(benzyloxy)-2-naphthoic acid is specifically selected when a particular RAR β,γ-selectivity profile, distinct from that of the natural ligand retinoic acid or other synthetic analogs, is required for an experiment.

Quantitative Differentiation of 6-(Benzyloxy)-2-naphthoic Acid from Analogs


RAR β,γ-Selectivity vs. Natural Ligand and Other 6-Substituted Analogs

In a direct head-to-head comparison of 6-substituted 2-naphthoic acid retinoids, the 6-benzyloxy derivative exhibited a distinct RAR β,γ-selectivity profile that was different from the biological profile of the natural ligand retinoic acid and other synthetic analogs like the olefinic (compound 11) and oxime (compound 12) derivatives . While the oxime derivative 12 was identified as a potent RAR γ-selective retinoid, and the olefinic derivative 11 was comparable to retinoic acid and slightly RAR β,γ-selective, the 6-benzyloxy analog contributed to the general structure-activity relationship showing that modification at the 6-position tunes receptor preference . A general correlation was observed between binding affinity and transactivation potency for this series, underscoring that the 6-substituent is a key selectivity switch .

Retinoic Acid Receptor RAR selectivity Structure-Activity Relationship

Differentiation from 6-Hydroxy and 6-Methoxy Analogs via Lipophilicity

The benzyloxy substituent confers significantly higher lipophilicity compared to smaller substituents at the 6-position, a property that can influence membrane permeability and non-specific binding. The XLogP3 of 6-(benzyloxy)-2-naphthoic acid is reported as 4.19 , whereas the 6-hydroxy analog has an XLogP3 of 2.9 and the 6-methoxy analog is expected to have an intermediate value. This represents a substantial increase in logP of over 1 log unit, which is a quantifiable cross-study physicochemical difference.

Lipophilicity LogP Drug-likeness

Procurement-Relevant Purity and Analytical Characterization

Commercially sourced 6-(benzyloxy)-2-naphthoic acid is available with a guaranteed minimum purity of 98% (NLT) , with many suppliers offering batch-specific analytical data such as NMR, HPLC, and GC . This level of analytical validation simplifies procurement for research groups requiring high-purity intermediates without the need for in-house purification.

Chemical Purity Quality Control Procurement

High-Value Application Scenarios for 6-(Benzyloxy)-2-naphthoic Acid Based on Differentiation Evidence


Probing RAR β,γ-Specific Gene Regulation

Researchers investigating the distinct biological roles of RARβ and RARγ in development, differentiation, or oncology can use 6-(benzyloxy)-2-naphthoic acid as a scaffold for developing subtype-selective probes. Its documented β,γ-selectivity, part of a broader SAR series, makes it a rational starting point for medicinal chemistry efforts aimed at minimizing RARα-mediated toxicity .

Comparison Standard in Retinoid Structure-Activity Studies

The compound serves as a critical benchmark in SAR studies of 6-substituted naphthoic acids. When synthesizing or testing new analogs, it provides a known reference point for RAR β,γ-selectivity, enabling direct comparison of receptor activation profiles under identical assay conditions .

Lipophilic Naphthoic Acid Building Block for Optimized Pharmacokinetic Properties

In drug discovery programs requiring a naphthoic acid core with enhanced lipid solubility (LogP ~4.2), 6-(benzyloxy)-2-naphthoic acid offers a significant advantage over the more polar 6-hydroxy analog (LogP 2.9). This can be leveraged to improve membrane permeability in early lead series without introducing complex synthetic modifications .

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